
16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and an azacyclooctadecane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves multi-step organic reactions. One common method includes the reaction of a suitable azacyclooctadecane precursor with prop-2-en-1-yl halides under basic conditions. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty polymers and as a stabilizer in certain chemical processes.
Wirkmechanismus
The mechanism of action of 16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- This compound derivatives
- Other azacyclooctadecane compounds
Uniqueness
This compound is unique due to its multiple ether linkages and the presence of an azacyclooctadecane ring. This structure imparts specific chemical properties, such as high stability and the ability to form complexes with various metal ions, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
69978-51-4 |
|---|---|
Molekularformel |
C15H29NO5 |
Molekulargewicht |
303.39 g/mol |
IUPAC-Name |
16-prop-2-enyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
InChI |
InChI=1S/C15H29NO5/c1-2-3-16-4-6-17-8-10-19-12-14-21-15-13-20-11-9-18-7-5-16/h2H,1,3-15H2 |
InChI-Schlüssel |
FEPQERSSODAYKX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CCOCCOCCOCCOCCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


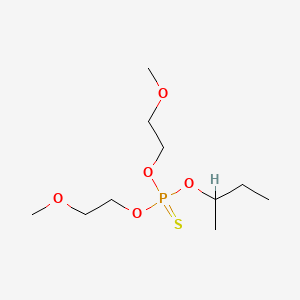
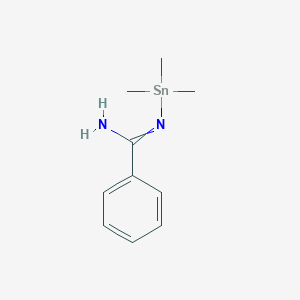
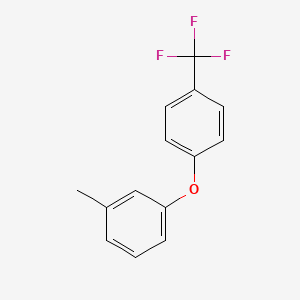
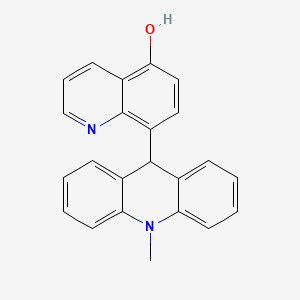


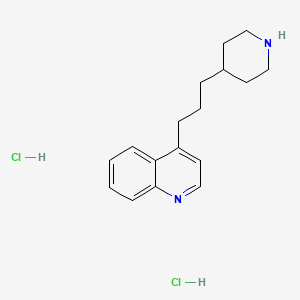
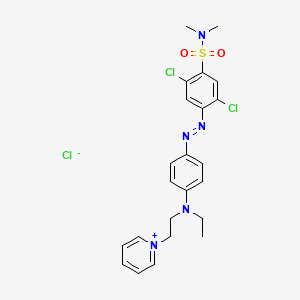
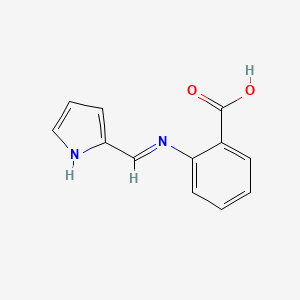
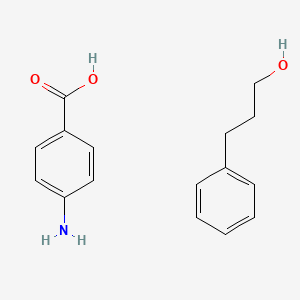
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)


